Ecomustine
Overview
Description
Ecomustine, also known as CY233, is a nitrosoureido sugar derived from acosamine . It exhibits antitumor activity . The chemical structure of Ecomustine is represented by the molecular formula C10H18ClN3O6 .
Molecular Structure Analysis
Ecomustine has a molecular weight of 311.72 . Its molecular formula is C10H18ClN3O6 . The InChIKey, a textual identifier for chemical substances, for Ecomustine is YQYBWJPESSJLTK-HXFLIBJXSA-N .Chemical Reactions Analysis
The chemical stability of Ecomustine has been studied using high-performance liquid chromatography (HPLC). It was found that the degradation kinetics of Ecomustine in buffered aqueous solutions is a first-order process . The drug is most stable at pH 4 .Physical And Chemical Properties Analysis
Ecomustine is a water-soluble compound . Its chemical stability has been studied as a function of pH, light, and temperature . Ecomustine is most stable at pH 4 and is more stable than some other nitrosoureas in 5% glucose and in 0.9% isotonic saline solutions .Scientific Research Applications
1. Ecomustine in Melanoma Treatment
Ecomustine, also known as CY 233 or SR 90098, has shown effectiveness in the treatment of melanoma, including brain metastases. In a study by Kleeberg et al. (1995), fotemustine (FM), a chloronitrosurea (CNU) chemically similar to ecomustine, demonstrated clinically meaningful responses in melanoma patients, especially those with less advanced disease. The study emphasized the importance of clinicians' responsibility in managing patients' symptoms and toxicity levels.
2. Carmustine-Loaded Polymers in High-Grade Gliomas
Ecomustine's relative, carmustine, has been used in the treatment of high-grade gliomas. A randomized double-blind study conducted by Valtonen et al. (1997) found that carmustine combined with a biodegradable polymer and applied locally during the primary operation had a favorable effect on the life span of patients with high-grade gliomas.
3. Carmustine in the Treatment of Single Brain Metastasis
A study by Ewend et al. (2007) explored the safety and efficacy of carmustine polymer wafers in conjunction with surgery and external beam radiotherapy for the treatment of a single brain metastasis. The study found no local recurrences, suggesting that this treatment further reduced the risk of local relapse.
properties
IUPAC Name |
1-(2-chloroethyl)-3-[(2R,3S,4R,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBWJPESSJLTK-HXFLIBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecomustine | |
CAS RN |
98383-18-7 | |
Record name | Ecomustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98383-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecomustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098383187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECOMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7369R4J7S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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